

3-(3-Methoxyphenyl)-1H-Pyrazole IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

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An In-Depth Technical Guide to **3-(3-Methoxyphenyl)-1H-Pyrazole**: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **3-(3-methoxyphenyl)-1H-pyrazole**, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous clinically successful drugs.^{[1][2][3]} This document details the molecule's core chemical identity, provides a robust, step-by-step synthetic protocol, and outlines methods for its structural and spectroscopic characterization. Furthermore, it explores the therapeutic rationale for its use in drug discovery, contextualized by the broad biological activities of related pyrazole derivatives, including anti-inflammatory and anticancer properties.^{[4][5]} This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based therapeutic agents.

Introduction to the Pyrazole Scaffold The Privileged Status of Pyrazoles in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^[3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.^[2] This

has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), a selective COX-2 inhibitor, and the erectile dysfunction treatment Sildenafil (Viagra®), a phosphodiesterase-5 blocker.[\[2\]](#) The broad therapeutic utility of the pyrazole core spans applications as anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory agents, underscoring its importance as a pharmacophore in drug design.[\[1\]](#)[\[3\]](#)[\[4\]](#)

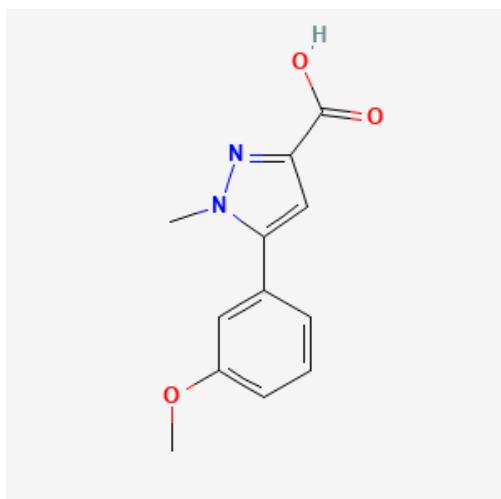
Rationale for the Investigation of 3-(3-Methoxyphenyl)-1H-Pyrazole

The specific compound, **3-(3-methoxyphenyl)-1H-pyrazole**, combines the proven pyrazole core with a 3-methoxyphenyl substituent. The methoxy group (-OCH₃) is a key functional group in drug design; it is a hydrogen bond acceptor and its presence at the meta-position of the phenyl ring influences the molecule's electronic distribution and lipophilicity. This can profoundly impact receptor binding affinity and metabolic pathways. The trifluoromethoxy (-OCF₃) group, a related moiety, is known to enhance metabolic stability and binding affinity, suggesting that the methoxy group serves as a critical modulator of biological activity.[\[6\]](#) This strategic combination makes **3-(3-methoxyphenyl)-1H-pyrazole** an attractive scaffold for generating libraries of novel compounds for screening against various therapeutic targets.

Core Molecular Profile

IUPAC Name and Chemical Structure

- IUPAC Name: **3-(3-methoxyphenyl)-1H-pyrazole**
- Molecular Formula: C₁₀H₁₀N₂O
- Canonical SMILES: COC1=CC=CC(=C1)C2=CNN=C2
- InChI Key: GTEWKZLTAMWZGB-UHFFFAOYSA-N[\[7\]](#)



Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

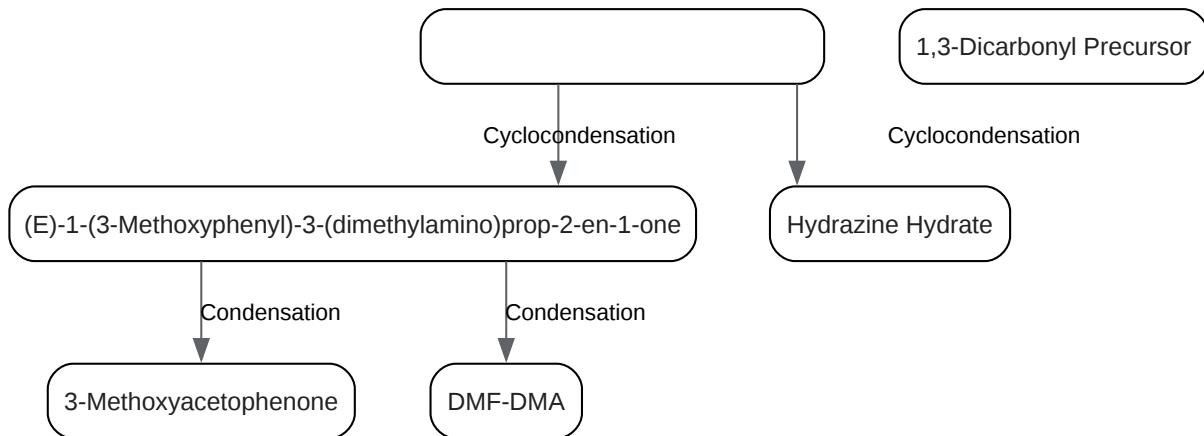
Property	Value	Source
Molecular Weight	174.19 g/mol	Calculated
Monoisotopic Mass	174.07931 g/mol	[7]
XlogP3 (Predicted)	1.7	[7]
Hydrogen Bond Donors	1 (the -NH of the pyrazole ring)	Calculated
Hydrogen Bond Acceptors	2 (the pyrazole nitrogen and methoxy oxygen)	Calculated
Rotatable Bonds	2	Calculated

Synthesis and Purification

The synthesis of 3-substituted pyrazoles is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions. The primary strategy involves the reaction of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydrazine.

Retrosynthetic Analysis

A logical retrosynthetic pathway for **3-(3-methoxyphenyl)-1H-pyrazole** begins with a disconnection of the pyrazole ring, identifying a 1,3-dicarbonyl precursor and hydrazine. The 1,3-dicarbonyl can be formed via a Claisen condensation.



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Caption: Retrosynthetic analysis of **3-(3-Methoxyphenyl)-1H-pyrazole**.

Recommended Synthetic Protocol

This protocol describes the synthesis starting from 3-methoxyacetophenone and using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, which is then cyclized with hydrazine.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

- To a 100 mL round-bottom flask, add 3-methoxyacetophenone (10 mmol, 1.50 g).
- Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol, 1.79 g, 2.0 mL).
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, allow the mixture to cool to room temperature.

- Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate and can often be used in the next step without further purification.

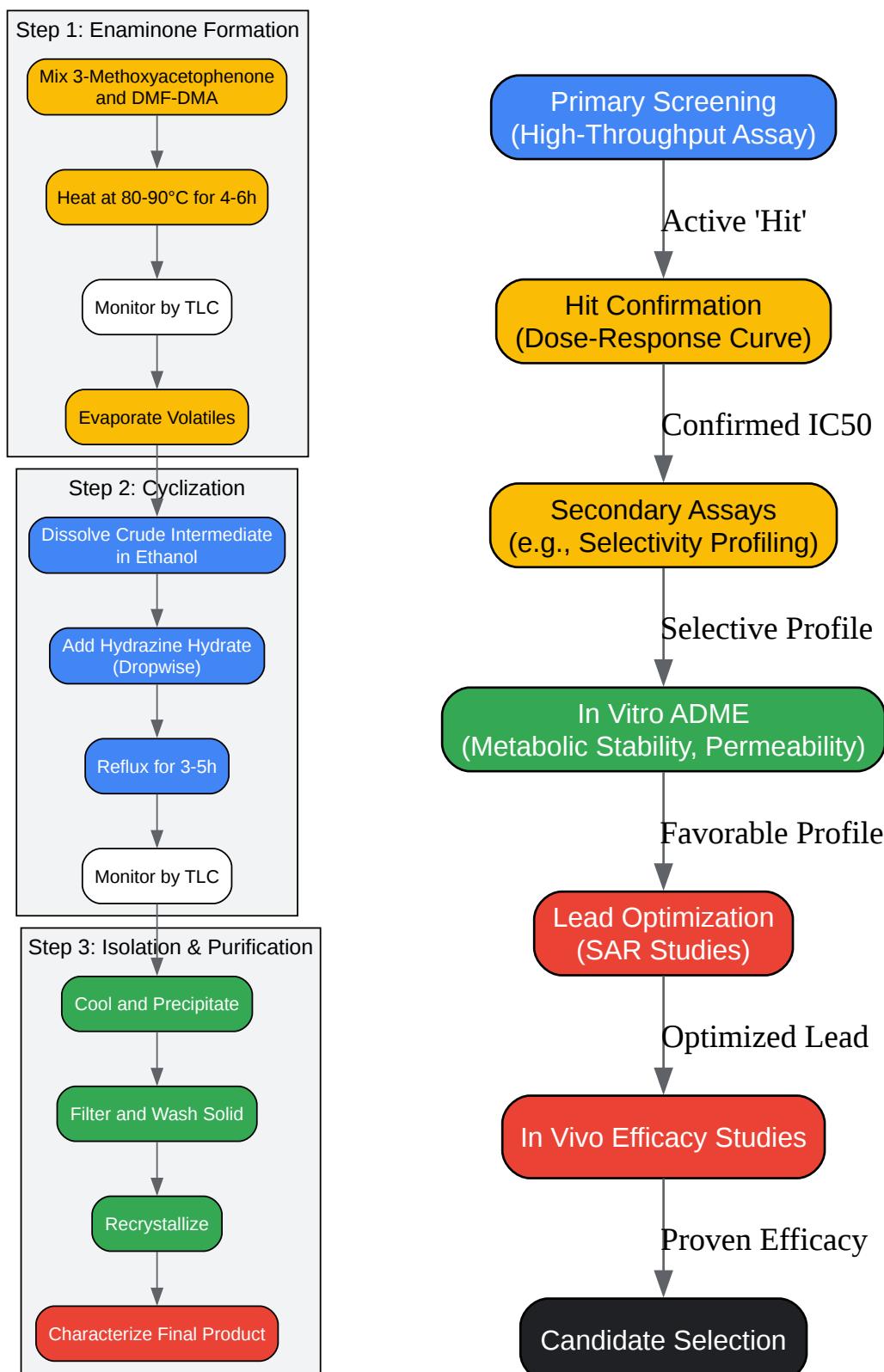
Step 2: Synthesis of **3-(3-Methoxyphenyl)-1H-pyrazole**

- Dissolve the crude enaminone intermediate from Step 1 in ethanol (25 mL).
- To this solution, add hydrazine hydrate (12 mmol, 0.60 g, ~0.6 mL) dropwise at room temperature. The addition may be exothermic.
- After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- If a solid precipitates, collect the product by vacuum filtration, wash with cold ethanol, and dry.
- If no solid forms, concentrate the solution under reduced pressure. Add water to the residue to induce precipitation. Collect the solid by filtration, wash with water, and dry.

Step 3: Purification

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Synthetic Workflow Diagram

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Caption: A generalized workflow for biological screening in drug discovery.

Safety, Handling, and Storage

Hazard Identification

As a novel chemical entity, **3-(3-methoxyphenyl)-1H-pyrazole** should be handled with care. While specific toxicology data is not available, related aromatic and heterocyclic compounds may cause skin, eye, and respiratory irritation. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Avoid generating dust.
- Wash hands thoroughly after handling.

Storage Conditions

- Store in a tightly sealed container.
- Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

3-(3-methoxyphenyl)-1H-pyrazole is a synthetically accessible compound that stands at the intersection of a privileged chemical scaffold and strategic functional group substitution. Its structure is ripe for exploration in various therapeutic areas, particularly inflammation and oncology. Future work should focus on synthesizing a library of analogs by modifying the N1 position of the pyrazole ring and by altering the substitution on the phenyl ring. The insights gained from screening these compounds will further elucidate the structure-activity relationships (SAR) of this chemical class and could lead to the identification of potent and selective lead candidates for preclinical development.

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- To cite this document: BenchChem. [3-(3-Methoxyphenyl)-1H-Pyrazole IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115304#3-3-methoxyphenyl-1h-pyrazole-iupac-name-and-structure>]

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